molecular formula C18H10F3N5O3 B2560312 (Z)-2-amino-3-[[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]but-2-enedinitrile CAS No. 1024672-73-8

(Z)-2-amino-3-[[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]but-2-enedinitrile

Cat. No. B2560312
CAS RN: 1024672-73-8
M. Wt: 401.305
InChI Key: VRXDVXGWRLZTBT-WTCNCQIASA-N
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Description

Synthesis Analysis

Trifluoromethylpyridines, which are structurally similar to your compound, are important in the agrochemical and pharmaceutical industries . The synthesis of these compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group is a functional group that has the formula -CF3 . The nitro group (-NO2) is a powerful acceptor of electrons, which makes the compound a strong electrophile.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl-containing compounds are known to have unique properties due to the presence of the trifluoromethyl group .

Scientific Research Applications

Antibacterial Activity of Organometallic Complexes

One study focused on the synthesis and characterization of an organometallic polymer involving a similar compound and explored its antibacterial activities against specific bacteria. The research indicated that metal complexes of the compound demonstrated higher antibacterial activities than the ligands alone, highlighting the role of transition metal ions in enhancing antibacterial efficacy (Shi, 2012).

Synthesis and Crystal Structure Analysis

Another study involved the synthesis and crystal structure analysis of diflunisal carboxamides, compounds closely related to the one . The research provided insights into the molecular arrangement and how intermolecular hydrogen bonds stabilize the packing of these compounds, contributing to their chemical properties (Zhong et al., 2010).

Development of Combinatorial Libraries

Further research led to the development of a combinatorial library of compounds incorporating the nitro and amino groups, aiming to synthesize derivatives with potential chemical and biological applications. The study outlined methods for achieving high-yield synthesis and the importance of specific substitutions on phenol rings (Rao et al., 2011).

Investigation of Anticonvulsant Properties

Research on N-phenyl derivatives of a phthalimide pharmacophore, including compounds with structural similarities, evaluated their anticonvulsant and neurotoxic properties. This study contributes to understanding the potential therapeutic applications of these compounds in treating seizures (Vamecq et al., 2000).

Zirconium Complexes and Hydrolytic Stability

A study on zirconium complexes of amino(polyphenolic) ligands, including compounds with related functional groups, investigated their synthesis and hydrolytic stability. This research is significant for applications in material science, particularly in developing stable metal-organic frameworks and complexes (Chartres et al., 2007).

Future Directions

Trifluoromethyl-containing compounds have found wide applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

(Z)-2-amino-3-[[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N5O3/c19-18(20,21)12-1-4-14(5-2-12)29-17-6-3-13(26(27)28)7-11(17)10-25-16(9-23)15(24)8-22/h1-7,10H,24H2/b16-15-,25-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXDVXGWRLZTBT-LXYWTCJUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-amino-3-[[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]but-2-enedinitrile

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